4,7-dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-23-12-5-6-13(24-2)16-15(12)19-18(26-16)21-9-10-25-14(11-21)17(22)20-7-3-4-8-20/h5-6,14H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZXMVMOMGHQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7-Dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound with promising biological activities. This compound integrates multiple functional groups, including a benzothiazole ring, a pyrrolidine moiety, and a morpholine structure. Its unique combination of pharmacophores enhances its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : Approximately 393.5 g/mol
- CAS Number : 2640892-34-6
Antimicrobial Activity
Preliminary studies suggest that 4,7-dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole exhibits significant antimicrobial properties. The mechanism may involve interactions with bacterial enzymes or receptors that lead to inhibition of microbial growth. Comparative studies with structurally similar compounds indicate that the presence of methoxy and morpholine groups enhances its antibacterial efficacy.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma). The compound appears to induce apoptosis and cell cycle arrest in these cells, likely through the modulation of key signaling pathways such as AKT and ERK.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Cell Lines Tested |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | Various bacterial strains |
| Anticancer | Inhibition of cell proliferation, apoptosis | A431, A549 |
The biological activity of 4,7-dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : It could modulate receptor activity involved in inflammatory responses and tumor progression.
- Signaling Pathway Interference : By affecting the AKT and ERK pathways, the compound reduces cancer cell viability and promotes apoptosis.
Case Studies and Research Findings
A study published in MDPI highlights the synthesis and evaluation of benzothiazole derivatives for their anticancer activities. Among these, 4,7-dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole showed enhanced cytotoxicity compared to other derivatives due to its unique structural features .
Another investigation focused on the dual-action potential of benzothiazole compounds indicated that modifications to the benzothiazole core could lead to significant improvements in both anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Their Key Features
Below is a comparative table of structurally similar compounds, focusing on substituents, core scaffolds, and reported bioactivities:
Key Findings from Comparative Studies
Positional Effects :
- The para-substitution of the benzothiazole core in the target compound (vs. meta-substitution in some sulfonamide analogues ) may optimize steric interactions with biological targets, as seen in structure-activity relationship (SAR) studies.
Pharmacokinetic Considerations :
- Morpholine-containing compounds (e.g., ) generally exhibit improved solubility due to the oxygen-rich heterocycle. However, the target compound’s pyrrolidine carbonyl group may further enhance lipophilicity, balancing solubility and membrane permeability.
Activity Trade-offs: The 2-(morpholin-4-yl)ethyl substituent in quinoline derivatives showed reduced receptor affinity compared to alkyl chains , suggesting that the hybrid morpholine-pyrrolidine motif in the target compound may circumvent this limitation.
Preparation Methods
Synthesis of 4,7-Dimethoxy-1,3-Benzothiazole
The benzothiazole scaffold is constructed using 2-aminothiophenol derivatives under cyclocondensation conditions. A representative procedure involves:
-
Starting Material : 2-Amino-4,7-dimethoxyphenol (synthesized via methoxylation of 2-aminophenol using dimethyl sulfate).
-
Cyclization : Reaction with benzaldehyde derivatives under ultrasonic irradiation (20–40 kHz, 20–60 min) in solvent-free conditions, yielding 4,7-dimethoxy-1,3-benzothiazole.
Example Reaction Conditions :
Acylation with Pyrrolidine-1-Carbonyl Group
The morpholine nitrogen is acylated using pyrrolidine-1-carbonyl chloride under Schotten–Baumann conditions:
-
Reaction Setup :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 8 h |
| Yield | 76% |
One-Pot Multicomponent Assembly
An alternative approach employs microwave-assisted one-pot synthesis to streamline the process:
-
Components :
-
2-Amino-4,7-dimethoxyphenol, morpholine, pyrrolidine-1-carbonyl chloride, and benzaldehyde derivative.
-
-
Conditions :
Advantages :
Challenges and Optimization Strategies
Regioselectivity in Benzothiazole Functionalization
The electron-donating methoxy groups at positions 4 and 7 direct electrophilic substitutions to position 2, facilitating selective morpholine incorporation. However, over-substitution may occur with excess reagents, necessitating careful stoichiometric control.
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (8:2 to 7:3) resolves intermediates.
-
Recrystallization : Ethanol/water mixtures purify the final product.
Scalability and Industrial Relevance
The ultrasound- and microwave-assisted methods are scalable for industrial production due to their efficiency and reduced energy consumption. For instance, solvent-free ultrasonic protocols minimize waste, aligning with green chemistry principles .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amidation | DMF | Glacial AcOH | 80 | 75–85 | |
| Cyclization | Ethanol | None | Reflux | 60–70 |
Basic: How can researchers verify the structural integrity of this compound?
Answer:
Combine spectroscopic and computational validation:
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine C-O-C stretches (~1100 cm⁻¹) .
- NMR : Confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and pyrrolidine protons (δ 1.6–2.5 ppm) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Advanced: How to design experiments to optimize reaction yields and selectivity?
Answer:
Use a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. ethanol), temperature (room temp vs. reflux), and catalyst loading .
- Monitoring : Track intermediates via TLC (Rf values) or HPLC retention times .
- Statistical analysis : Apply ANOVA to identify significant factors affecting yield .
Example Optimization Workflow:
Screen solvents/catalysts in small-scale reactions.
Scale up high-yield conditions (e.g., DMF with 5% AcOH at 80°C).
Validate reproducibility across 3+ batches .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on substituent modifications and biological assays :
- Core modifications : Replace benzothiazole with thiazolidinone or pyrazole to assess scaffold flexibility .
- Substituent variations : Test analogs with halogens (F, Br) or alkyl/aryl groups on the morpholine or pyrrolidine rings .
- Biological testing : Use standardized assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) to correlate structure with activity .
Q. Table 2: SAR Example for Analogous Compounds
| Substituent | Position | Activity Trend (vs. Parent) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Benzothiazole C-2 | ↑ Anticancer | |
| Methyl-morpholine | Morpholine N | ↓ Solubility |
Advanced: What computational methods predict the compound’s biological activity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Prioritize binding poses with low RMSD (<2 Å) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (HOMO-LUMO gaps) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Key Metrics :
- Docking score ≤ -7.0 kcal/mol suggests strong binding .
- HOMO-LUMO gap < 4 eV correlates with reactivity .
Advanced: How to resolve contradictions in reported biological data?
Answer:
Address inconsistencies via:
Replicate studies : Repeat assays under identical conditions (e.g., cell line, incubation time) .
Purity verification : Re-analyze compound batches via HPLC and elemental analysis .
Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects .
Meta-analysis : Compare data across publications, noting variables like solvent (DMSO vs. saline) or assay type (in vitro vs. in vivo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
